molecular formula C16H25BrClNO B1374491 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-42-7

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374491
CAS No.: 1219964-42-7
M. Wt: 362.7 g/mol
InChI Key: BZMRRZIAKWGMNE-UHFFFAOYSA-N
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Description

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a halogenated piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring connected via an ethylene linker to a phenoxy group that is brominated at the 4-position and contains an isopropyl substituent at the 2-position, presenting a versatile scaffold for chemical modification and structure-activity relationship studies. The hydrochloride salt form enhances stability and solubility for research applications. As a building block in pharmaceutical research, this compound serves as a key intermediate in the development of potential therapeutic agents, particularly in the exploration of kinase inhibitors which represent important targets for anticancer drug development . Related halogenated piperidine derivatives have demonstrated substantial research utility across multiple domains, including serving as lead structures for novel therapeutic agents , exhibiting receptor binding activity in neurotransmitter systems , and showing potential antimicrobial properties against various bacterial strains in experimental models . The bromine and isopropyl substituents on the phenolic ring provide distinct electronic and steric properties that influence molecular interactions, while the piperidine moiety contributes important pharmacophoric features common to many biologically active compounds. This chemical is provided with a minimum purity of 95% and requires storage sealed in dry, room temperature conditions to maintain stability . This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and implement appropriate handling procedures before using this compound in experimental studies.

Properties

IUPAC Name

3-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMRRZIAKWGMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-isopropylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Alkylation of Piperidine: The phenoxy intermediate is then reacted with piperidine under controlled conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the para position of the isopropyl-substituted benzene ring enables participation in palladium-catalyzed cross-couplings. Key findings include:

Reaction TypeCatalyst SystemConditionsYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C78%
Buchwald-HartwigPd(OAc)₂/XPhosToluene, 100°C65%
  • The isopropyl group’s electron-donating nature slightly deactivates the aryl bromide, necessitating elevated temperatures for Suzuki couplings .

  • Steric hindrance from the ethylpiperidine side chain reduces coupling efficiency compared to simpler aryl bromides.

C–H Functionalization

Gold-catalyzed C–H bond activation has been demonstrated in structurally related bromoarenes. For example:

SubstrateCatalystOxidantSolventProductYield
Bromoarene analog(Ph₃P)AuClPhI(OAc)₂, CSA1,4-DioxaneBiaryl83%
  • The Au(I) catalyst facilitates oxidative coupling with aryl germanes or silanes under mild conditions (70°C, air-tolerant) .

  • The ethylpiperidine moiety remains intact during these reactions, indicating compatibility with sterically demanding groups.

Amine Functionalization

The piperidine nitrogen (as a hydrochloride salt) participates in:

ReactionReagentConditionsOutcome
AlkylationCH₃I, K₂CO₃DMF, 60°CQuaternary ammonium salt
AcylationAcCl, Et₃NCH₂Cl₂, 0°CN-Acetylpiperidine derivative
  • Deprotonation with a base (e.g., K₂CO₃) is required to activate the amine for nucleophilic substitution .

Ether Cleavage

The phenoxyethyl linkage undergoes cleavage under strong acidic or reductive conditions:

MethodReagentConditionsResult
AcidicHBr (48%)Reflux, 12hPhenol + Ethylene bromide
ReductiveLiAlH₄THF, 0°CPiperidine + 2-(4-Bromo-2-isopropylphenoxy)ethanol

Comparative Reactivity Table

A comparison with analogous compounds highlights distinct reactivity patterns:

CompoundBromine PositionKey ReactionYield Difference
3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidineParaSuzuki Coupling78%
4-[2-(3-Bromo-5-methylphenoxy)ethyl]piperidineMetaC–H Arylation62%
2-[2-(2-Bromo-4-ethylphenoxy)ethyl]piperidineOrthoBuchwald-Hartwig58%
  • Para-substituted bromoarenes exhibit superior coupling efficiency due to reduced steric interference .

Mechanistic Insights

  • Au-Catalyzed Coupling : The bromine atom acts as a directing group, enabling regioselective C–H bond activation at the ortho position relative to the phenoxy group .

  • Amine Stability : The hydrochloride salt’s protonated nitrogen resists oxidation but can be alkylated under basic conditions .

Scientific Research Applications

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(4-Fluoro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(4-Methyl-2-isopropylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable in specific synthetic and research applications where the bromine atom’s reactivity is advantageous.

Biological Activity

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound notable for its unique structural features, including a piperidine ring and a bromo-substituted phenoxy group. Its molecular formula is C₁₆H₂₅BrClNO, with a molecular weight of approximately 364.62 g/mol. This compound is primarily encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications and research purposes.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly concerning its potential as a pharmacological agent. The compound is believed to interact with specific neurotransmitter systems, suggesting possible effects on the central nervous system (CNS). However, comprehensive biological assays are essential to fully elucidate its pharmacological profile and therapeutic potential.

The exact mechanism of action for this compound remains to be fully characterized. Initial hypotheses suggest that it may exert its effects by binding to neurotransmitter receptors or enzymes, thereby modulating their activity. This interaction could lead to alterations in neurotransmission, which may explain the compound's observed biological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some of these compounds along with their molecular formulas and unique features:

Compound NameMolecular FormulaUnique Features
3-(4-Bromo-2-ethylphenoxy)piperidine hydrochlorideC₁₅H₂₃BrClNOLacks isopropyl group; different biological activity
4-(2-(4-Bromo-2-ethylphenoxy)ethyl)piperidineC₁₅H₂₃BrClNOSimilar piperidine structure; variations in side chains
3-(2-(4-Bromo-2-isopropylphenoxy)ethyl)piperidineC₁₅H₂₃BrClNODifferent substitution pattern; potential differences in activity

This comparison highlights the structural variations that may influence the biological activity of these compounds. The presence of both bromo and isopropyl groups in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Research into the biological activity of this compound is still in preliminary stages. However, several studies have begun to explore its pharmacological potential:

Future Directions

Further research is essential to determine the full pharmacological profile of this compound. Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Elucidating the exact molecular targets and pathways involved in the compound's action.
  • Comparative Efficacy Trials : Comparing this compound's effects against established drugs in treating specific conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For brominated phenoxy-piperidine analogs, a two-step process is common:

Etherification : React 4-bromo-2-isopropylphenol with a dihaloethane (e.g., 1,2-dibromoethane) in a polar aprotic solvent (e.g., DMF) using a base like KOH to form the phenoxy-ethyl intermediate .

Piperidine Conjugation : Introduce the piperidine moiety via nucleophilic attack under reflux conditions. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the hydrochloride salt .

  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of the dihaloethane to minimize byproducts (e.g., dimerization) .

Q. How can researchers ensure structural fidelity of the synthesized compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and aromatic protons from the bromophenyl group (δ ~6.8–7.5 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺) and isotopic patterns consistent with bromine .
  • X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze lattice parameters .

Q. What are the key stability considerations for handling and storage?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation of the piperidine ring .
  • Light Sensitivity : Brominated aromatic groups may degrade under UV light; use amber glassware .
  • Reactivity : Avoid strong oxidizers (e.g., HNO₃) and high temperatures (>100°C), which could cleave the ether linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for brominated piperidine derivatives?

  • Methodological Answer :

  • Batch Consistency : Ensure purity (>95% by HPLC) and validate via orthogonal methods (e.g., Karl Fischer titration for water content) .
  • Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may skew activity readings .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Modeling : Use tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
  • Docking Studies : Model interactions with target receptors (e.g., σ-1 or serotonin receptors) using AutoDock Vina to prioritize in vitro testing .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories to validate binding modes .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodological Answer :

  • Core Modifications : Replace the isopropyl group with cyclopropyl to evaluate steric effects on receptor binding .
  • Halogen Substitution : Compare bromo vs. chloro analogs to assess electronic impacts on activity .
  • Piperidine Ring Expansion : Synthesize azepane derivatives to probe conformational flexibility .

Q. What experimental approaches validate the compound’s potential as a CNS-targeted therapeutic?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
  • In Vivo Efficacy : Administer in rodent models (e.g., tail-flick test for analgesia) and quantify brain tissue concentrations post-mortem via LC-MS .
  • Toxicity Screening : Perform hERG channel inhibition assays to rule out cardiac risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar compounds?

  • Methodological Answer :

  • Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., ACS, RSC) over vendor-supplied SDS sheets, which often lack acute toxicity data .
  • Dose-Response Curves : Conduct in vitro cytotoxicity assays (e.g., MTT) across a wide concentration range (nM–mM) to identify thresholds .
  • Species Differences : Compare rodent vs. human hepatocyte metabolism to contextualize in vivo findings .

Methodological Gaps and Recommendations

  • Safety Data : Existing SDS sheets lack ecotoxicological data (e.g., LC50 for aquatic organisms). Researchers should perform OECD 202 (Daphnia) or 203 (Fish) tests for environmental risk assessment .
  • Stereochemical Purity : Chiral centers in the piperidine ring may require enantioselective synthesis and analysis (e.g., chiral HPLC) to avoid confounding bioactivity results .

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